molecular formula C13H15NO6S B1663646 Carboxypeptidase G2 (CPG2) Inhibitor CAS No. 192203-60-4

Carboxypeptidase G2 (CPG2) Inhibitor

Cat. No.: B1663646
CAS No.: 192203-60-4
M. Wt: 313.33 g/mol
InChI Key: OBCGYIKABKFIQB-JTQLQIEISA-N
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Preparation Methods

The synthesis of Carboxypeptidase G2 (CPG2) Inhibitor involves several steps:

    Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis followed by purification processes to ensure high purity and activity.

Comparison with Similar Compounds

Carboxypeptidase G2 (CPG2) Inhibitor can be compared with other similar compounds:

Properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGYIKABKFIQB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430878
Record name Carboxypeptidase G2 (CPG2) Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192203-60-4
Record name N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192203-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxypeptidase G2 (CPG2) Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxypeptidase G2 (CPG2) Inhibitor
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Carboxypeptidase G2 (CPG2) Inhibitor
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Carboxypeptidase G2 (CPG2) Inhibitor
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Reactant of Route 6
Carboxypeptidase G2 (CPG2) Inhibitor

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